The Primary Structure and Function of Allatostatin II: A Technical Guide
The Primary Structure and Function of Allatostatin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary structure, biosynthesis, signaling, and experimental analysis of Allatostatin II (AST-II), a key neuropeptide in insect physiology. Allatostatin II, a member of the Allatostatin-A (AST-A) family, is a potent inhibitor of juvenile hormone synthesis, playing a critical role in the regulation of insect development, reproduction, and metabolism. This document is intended to serve as a detailed resource for researchers in the fields of entomology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insect control agents.
Primary Structure and Physicochemical Properties of Allatostatin II
Allatostatin II was first isolated from the brain of the virgin female cockroach, Diploptera punctata.[1][2][3] It is a decapeptide with an amidated C-terminus, a characteristic feature of the AST-A family of peptides, which are also known as FGLamides due to their conserved C-terminal motif.[4]
The primary structure of Allatostatin II is:
Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ [2][3]
The amidation of the C-terminal leucine (B10760876) residue is crucial for its biological activity. Removal of this amide group results in a significant loss of its ability to inhibit juvenile hormone synthesis.
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | [2][3] |
| Molecular Formula | C₄₉H₇₄N₁₄O₁₃ | |
| Molar Mass | 1067.2 g/mol | |
| Family | Allatostatin-A (AST-A) / FGLamide | [4] |
| Source Organism | Diploptera punctata (Pacific beetle cockroach) | [1][2][3] |
| CAS Number | 123338-11-4 |
Biosynthesis of Allatostatin II
Allatostatin II, along with other members of the allatostatin family in Diploptera punctata, is synthesized from a large preproprotein precursor. A single gene encodes a 41.5 kDa preproallatostatin that contains 13 allatostatin-type peptides, including Allatostatin II.[1] The preproprotein undergoes post-translational processing, which includes the cleavage of a signal peptide, endoproteolytic cleavage at specific processing sites, and C-terminal amidation to yield the mature, biologically active peptides.[1] The gene for this precursor is present as a single copy per haploid genome in D. punctata.[1]
Signaling Pathway and Mechanism of Action
Allatostatin II exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, primarily the corpora allata, the endocrine glands responsible for juvenile hormone synthesis.[5] In D. punctata, a receptor with homology to mammalian somatostatin (B550006) and galanin receptors has been identified as the allatostatin receptor.[5]
The binding of Allatostatin II to its receptor initiates an intracellular signaling cascade that leads to the inhibition of juvenile hormone biosynthesis. While the complete downstream pathway is still under investigation, evidence suggests the involvement of Gαi and/or Gαq protein subunits. Activation of these G-proteins can lead to a decrease in intracellular cyclic AMP (cAMP) levels and/or an increase in intracellular calcium concentrations. These changes in second messengers ultimately affect key enzymes in the juvenile hormone biosynthetic pathway.
Quantitative Analysis of Biological Activity
The primary biological activity of Allatostatin II is the inhibition of juvenile hormone synthesis. This is typically quantified by in vitro bioassays using the corpora allata of D. punctata.
| Peptide | Concentration / IC₅₀ | % Inhibition of JH Synthesis | Reference |
| Allatostatin II | 10⁻⁸ M | > 40% | [2][3] |
| Allatostatin II | IC₅₀ = 0.014 nM | 50% | [6] |
| Allatostatin I | 10⁻⁹ M | > 40% | [2][3] |
| Allatostatin IV | 10⁻⁸ M | > 40% | [2][3] |
| Allatostatin III | 7 x 10⁻⁷ M | > 40% | [2][3] |
Experimental Protocols
Purification of Allatostatin II by Reversed-Phase HPLC
This protocol describes the general steps for the purification of Allatostatin II from insect brain extracts using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Tissue Extraction: Brains from D. punctata are dissected and homogenized in an appropriate extraction solvent (e.g., acidic methanol (B129727) or acetone).
-
Clarification: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 Sep-Pak cartridge to partially purify and concentrate the peptides. The peptides are eluted with a solvent of higher organic concentration.
-
Reversed-Phase HPLC:
-
Column: A C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) is commonly employed.[7]
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to elute the peptides based on their hydrophobicity.
-
Detection: The eluting peptides are monitored by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Fractions are collected at regular intervals.
-
Bioassay: Each fraction is tested for its ability to inhibit juvenile hormone synthesis in the in vitro bioassay to identify the active fractions containing Allatostatin II.
-
Further Purification: If necessary, the active fractions are pooled and subjected to further rounds of HPLC with different solvent systems or column matrices to achieve homogeneity.
Primary Structure Determination by Edman Degradation
Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[8][9][10][11][12]
Methodology:
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC attaches to the N-terminal amino group.[8][9]
-
Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).[9]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.[12]
-
Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.
In Vitro Bioassay for Juvenile Hormone Synthesis Inhibition
This bioassay measures the rate of juvenile hormone synthesis by the corpora allata in vitro and is used to assess the inhibitory activity of Allatostatin II.[13][14]
Methodology:
-
Gland Dissection: Corpora allata are dissected from virgin female D. punctata in a suitable physiological saline.
-
Incubation: Individual pairs of glands are incubated in a culture medium containing a radiolabeled precursor of juvenile hormone, such as L-[methyl-³H]methionine.[13]
-
Treatment: The glands are incubated with different concentrations of Allatostatin II or the HPLC fractions to be tested. Control incubations are performed without the peptide.
-
Extraction: After incubation, the juvenile hormone is extracted from the medium using an organic solvent (e.g., hexane).
-
Quantification: The amount of radiolabeled juvenile hormone synthesized is quantified by liquid scintillation counting.
-
Data Analysis: The rate of juvenile hormone synthesis in the presence of Allatostatin II is compared to the control rate to determine the percentage of inhibition. The IC₅₀ value (the concentration of peptide that causes 50% inhibition) can be calculated from a dose-response curve.
Conclusion
Allatostatin II is a well-characterized neuropeptide with a significant role in insect physiology. Its primary structure and potent inhibitory effect on juvenile hormone synthesis make it and its receptor a promising target for the development of novel, species-specific insecticides. The detailed methodologies provided in this guide offer a foundation for further research into the structure-activity relationships, signaling pathways, and physiological functions of Allatostatin II and other related neuropeptides. A deeper understanding of these systems will be crucial for their potential application in pest management and for advancing our fundamental knowledge of insect neuroendocrinology.
References
- 1. Molecular cloning of the gene for the allatostatin family of neuropeptides from the cockroach Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. uniprot.org [uniprot.org]
- 5. DSpace [qspace.library.queensu.ca]
- 6. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of juvenile hormone synthesis in wild-type and apterous mutant Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
